2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone core, an acetamido group, and a phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents used in this step include hydrazine derivatives and diketones.
Introduction of the Acetamido Group: The acetamido group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Ring: The phenyl ring is typically introduced via a substitution reaction, using phenyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(methyl)phenyl]acetamide
- 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(ethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with an acetamido group and a phenyl ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)18-11-7-8-12-19(18)25-22(29)14-27-23(30)21(24-16(3)28)13-20(26-27)17-9-5-4-6-10-17/h4-13,15H,14H2,1-3H3,(H,24,28)(H,25,29) |
InChI Key |
DFZFSPHTBQTEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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